N-(2,4-二氟苯基)-3,3-二甲基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

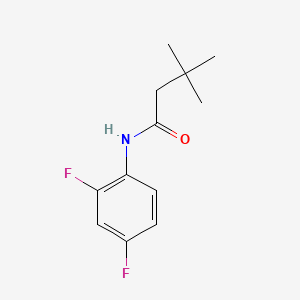

N-(2,4-difluorophenyl)-3,3-dimethylbutanamide is an organic compound characterized by the presence of a difluorophenyl group attached to a butanamide backbone

科学研究应用

N-(2,4-difluorophenyl)-3,3-dimethylbutanamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.

Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

作用机制

Target of Action

The primary targets of N-(2,4-difluorophenyl)-3,3-dimethylbutanamide are mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .

Mode of Action

The compound interacts with its targets, leading to changes in their activity. For instance, it inhibits the activity of carbonic anhydrase 2 .

Biochemical Pathways

The compound affects several biochemical pathways associated with its targets. For instance, mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 are involved in cancer-associated pathways . The compound’s interaction with these targets can influence these pathways, leading to downstream effects that can impact cell growth, proliferation, and survival .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets. For instance, the inhibition of mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 can lead to changes in cell growth, proliferation, and survival . Additionally, the compound’s bleaching action can lead to the death of plants by preventing photosynthesis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound may be moderately persistent in soil systems and very persistent in aquatic systems, depending on local conditions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3,3-dimethylbutanamide typically involves the reaction of 2,4-difluoroaniline with 3,3-dimethylbutanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher purity and yield of the final product.

化学反应分析

Types of Reactions

N-(2,4-difluorophenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Substituted phenyl derivatives.

相似化合物的比较

Similar Compounds

N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in the amide backbone, leading to different chemical and biological properties.

N-(3-ethynyl-2,4-difluorophenyl)sulfonamide: Another similar compound with a sulfonamide group, known for its selective inhibition of B-Raf kinase.

Uniqueness

N-(2,4-difluorophenyl)-3,3-dimethylbutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 3,3-dimethylbutanamide backbone differentiates it from other difluorophenyl derivatives, making it a valuable compound for various applications in research and industry.

生物活性

N-(2,4-difluorophenyl)-3,3-dimethylbutanamide is a compound with significant biological activity, particularly in the context of cancer treatment and inflammation. This article explores its mechanisms of action, target interactions, and potential applications in medicinal chemistry.

N-(2,4-difluorophenyl)-3,3-dimethylbutanamide primarily interacts with several key molecular targets involved in cancer pathways:

- Mammalian Target of Rapamycin (mTOR)

- Epidermal Growth Factor Receptor (EGFR)

- Inducible Nitric Oxide Synthase (iNOS)

- Mitogen-Activated Protein 2 Kinase 1 (MAP2K1)

- Fibroblast Growth Factor Receptor (FGFR)

- Transforming Growth Factor-β1 (TGFB1)

These interactions lead to the inhibition of pathways associated with cell growth, proliferation, and survival, making the compound a potential candidate for cancer therapy .

Biological Activity Overview

The compound has shown promising results in various studies:

- Inhibition of Cancer Cell Lines : N-(2,4-difluorophenyl)-3,3-dimethylbutanamide demonstrated selective antiproliferative effects against multiple cancer cell lines. For instance, it exhibited a growth inhibition of 50% (GI50) in non-small-cell lung cancer (NSCLC) ranging from 1.12 to 3.95 µM .

- Cytotoxicity : The compound's cytotoxic effects were noted in leukemia and melanoma cell lines as well, indicating its broad-spectrum activity against different types of cancers .

Case Studies

- NSC765598 : A derivative of N-(2,4-difluorophenyl)-3,3-dimethylbutanamide was evaluated for its anticancer properties. In vitro studies showed that it could effectively inhibit cell growth across various cancer types while demonstrating acceptable drug-likeness .

- Target Interaction Studies : Molecular docking studies revealed that the compound binds effectively to its targets through various interactions such as hydrogen bonds and van der Waals forces. This binding affinity is crucial for its therapeutic efficacy against cancers with overexpressed EGFR and mTOR .

Chemical Reactions and Stability

N-(2,4-difluorophenyl)-3,3-dimethylbutanamide can undergo several chemical reactions:

- Oxidation : It can be oxidized to form carboxylic acids or ketones.

- Reduction : Reduction can yield amines or alcohols.

- Substitution : The difluorophenyl group allows for nucleophilic substitution reactions.

The stability of the compound varies based on environmental conditions; it may persist longer in aquatic systems compared to soil environments.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2,4-difluorophenyl)-2-fluorobenzamide | Similar difluorophenyl group | Different chemical properties |

| N-(3-ethynyl-2,4-difluorophenyl)sulfonamide | Contains a sulfonamide group | Selective inhibition of B-Raf kinase |

N-(2,4-difluorophenyl)-3,3-dimethylbutanamide is unique due to its specific structural features that enhance its reactivity and biological activity compared to other derivatives .

属性

IUPAC Name |

N-(2,4-difluorophenyl)-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO/c1-12(2,3)7-11(16)15-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTGJOHRDNNBDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=C(C=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。